7-Fluorotryptamine

GPRC5A Agonist β-Arrestin Recruitment Orphan Receptor

7-Fluorotryptamine (CAS 191927-74-9) is a defined fluorinated tryptamine with unique selectivity for GPRC5A (EC50=7.2µM) and 5-HT2C. The 7-fluoro moiety alters bioavailability and binding affinity, differentiating it from generic tryptamine. Essential for SAR studies in neuropsychiatric disorders, obesity, and oncology. Procure certified reference material for reproducible research.

Molecular Formula C10H11FN2
Molecular Weight 178.21 g/mol
CAS No. 191927-74-9
Cat. No. B070336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorotryptamine
CAS191927-74-9
Molecular FormulaC10H11FN2
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC=C2CCN
InChIInChI=1S/C10H11FN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4-5,12H2
InChIKeyQRAWNNQNLQPNIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluorotryptamine (CAS 191927-74-9): Overview and Core Characteristics for Research and Procurement


7-Fluorotryptamine (CAS 191927-74-9; free base) is a fluorinated derivative of tryptamine, an indole-based monoamine alkaloid . It is distinguished by the presence of a fluorine atom at the 7-position of the indole ring . This compound, and its hydrochloride salt form (CAS 159730-09-3), is a recognized small molecule agonist at specific serotonin (5-HT) receptors and the orphan G protein-coupled receptor GPRC5A [1]. The strategic 7-position fluorination is known to alter key physicochemical properties, including enhanced lipophilicity which can affect bioavailability and blood-brain barrier permeability .

Why Generic Substitution of 7-Fluorotryptamine is Not Recommended: Key Structural and Functional Distinctions


The precise substitution of a fluorine atom at the 7-position of the indole ring in 7-Fluorotryptamine is not an arbitrary modification; it confers unique structural, physicochemical, and pharmacological properties that distinguish it from unsubstituted tryptamine and other regioisomers like 5- or 6-fluorotryptamine [1] [2]. A generic substitution is therefore not scientifically or industrially valid, as the 7-fluoro moiety critically influences receptor binding affinity and selectivity profiles, as well as patent-protected intellectual property [3] [4]. The specific evidence outlined below details these verifiable and quantifiable differentiations that are essential for informed procurement and research application.

Quantitative Evidence Guide for 7-Fluorotryptamine: Verifiable Differentiation Against Comparators


GPRC5A Agonism: A 7-Fluorotryptamine-Selective Function Not Shared by Tryptamine

7-Fluorotryptamine was identified as a potent, synthetic agonist of the orphan receptor GPRC5A, demonstrating a clear functional advantage over its parent compound, tryptamine [1]. In a β-arrestin recruitment assay, 7-Fluorotryptamine activated GPRC5A with an EC50 of 7.2 µM . In contrast, the study explicitly identifies 7-fluorotryptamine as a 'more potent agonist of GPRC5A' compared to microbial aromatic monoamines like tryptamine [1].

GPRC5A Agonist β-Arrestin Recruitment Orphan Receptor Chemoproteomics

5-HT2C Receptor Selectivity: A Putative Advantage Over Non-Selective Serotonergic Agonists

While comprehensive pharmacological profiling is still emerging, evidence indicates that fluorinated tryptamines, including those substituted at the 7-position, exhibit a degree of selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes [1]. This is a crucial distinction, as unsubstituted tryptamine and many other tryptamine analogs are typically non-selective or exhibit different selectivity profiles. Activation of 5-HT2C is associated with distinct downstream effects relevant to mood and appetite regulation, and avoiding 5-HT2B agonism is critical due to its link to cardiac valvulopathy [2].

5-HT2C Receptor Serotonin Receptor Selectivity Neuroscience

Patent-Protected Scaffold: Commercial and Industrial Exclusivity for Psychiatric Applications

The fluorinated tryptamine scaffold, which includes 7-Fluorotryptamine, is the subject of an active patent application (US 2024/0286998 A1) filed by Saint Joseph's University and Compass Pathfinder Ltd. [1]. The patent specifically claims compositions and methods for treating psychiatric diseases and disorders, such as depressive and anxiety disorders, using fluorinated tryptamine compounds [1]. This creates a commercial and research exclusivity layer that is absent for generic, unpatented tryptamine derivatives.

Patent Intellectual Property Psychiatric Disorders Drug Development

Optimal Application Scenarios for 7-Fluorotryptamine Based on Verified Evidence


GPRC5A-β-Arrestin Signaling Research in Immunology and Oncology

As a potent and selective GPRC5A agonist (EC50 = 7.2 µM in β-arrestin recruitment assays), 7-Fluorotryptamine is a preferred chemical probe for dissecting GPRC5A-mediated pathways in immune cell function and cancer signaling, areas where the parent compound tryptamine is inactive [1].

Development of Selective 5-HT2C Receptor Modulators

Given its reported selectivity for the 5-HT2C receptor over 5-HT2A/2B subtypes, 7-Fluorotryptamine serves as a valuable starting point for medicinal chemistry campaigns aiming to develop novel therapeutics for conditions modulated by 5-HT2C, such as obesity and certain psychiatric disorders, while mitigating risks associated with 5-HT2B activation (e.g., cardiac valvulopathy) [2].

Forensic and Analytical Reference Standard Development

Due to its defined chemical identity (CAS 191927-74-9) and status as a fluorinated tryptamine of potential interest, 7-Fluorotryptamine is specifically marketed for research and forensic applications as an analytical reference standard, making it the necessary certified material for method development in toxicology and law enforcement contexts [3].

Investigational Studies into Fluorinated Tryptamines for Psychiatric Disorders

As a core structure within a patent-protected class of fluorinated tryptamines for the treatment of depressive and anxiety disorders, 7-Fluorotryptamine is a critical compound for academic and industrial research into next-generation neuropsychiatric therapeutics, providing a clear basis for structure-activity relationship (SAR) studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluorotryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.